molecular formula C17H17BrFN3O2 B2450062 (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034298-98-9

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2450062
CAS RN: 2034298-98-9
M. Wt: 394.244
InChI Key: YCBAQQDYJUKDJF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPM has been shown to have a broad range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Compounds structurally related to (2-Bromophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized through multi-step reactions. These processes typically involve substitution reactions and are confirmed through spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
  • Crystal Structure and Conformational Analysis : The crystal structures of such compounds are often determined using X-ray diffraction. Conformational analysis via density functional theory (DFT) is used to compare and validate these structures (P. Huang et al., 2021).

Pharmacological Research

  • Anticonvulsant Activity : Related compounds have been investigated for their anticonvulsant properties. For instance, certain pyrrolidin-1-yl methanone derivatives have shown significant anticonvulsant activity, with one compound demonstrating higher potency compared to a reference drug (S. Malik & S. Khan, 2014).
  • Receptor Occupancy and Mood Disorders : Studies on compounds with a similar structure have led to the discovery of potential P2X7 receptor antagonists, which could be beneficial in treating mood disorders. These compounds have shown promising receptor occupancy in preclinical trials (C. Chrovian et al., 2018).

Radiopharmaceutical Applications

  • SPECT Brain Imaging : Compounds related to this compound have been used in the synthesis of radiolabeled ligands for Single Photon Emission Computerized Tomography (SPECT) brain imaging, which is relevant for studying psychiatric illnesses like depression and anorexia (P. Blanckaert et al., 2004).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Research has shown that certain pyrrolidin-1-yl methanone derivatives possess antimicrobial properties, including antibacterial and antifungal activities. These compounds have been evaluated against a variety of microbial strains (H. Singh et al., 2016).

Molecular Docking and Computational Analysis

  • Molecular Docking Studies : Computational methods like molecular docking and Hirshfeld surface analysis are applied to these compounds for understanding their interactions and stability at the molecular level. This analysis can be crucial for drug development, particularly in targeting specific proteins or receptors (B. Lakshminarayana et al., 2018).

properties

IUPAC Name

(2-bromophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQQDYJUKDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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